molecular formula C20H22F3N7OS B607617 GDC-0339 CAS No. 1428569-85-0

GDC-0339

Número de catálogo: B607617
Número CAS: 1428569-85-0
Peso molecular: 465.5 g/mol
Clave InChI: NHXVGMQFCYBLTL-ZWNOBZJWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GDC-0339 implica múltiples pasos, incluida la formación de una estructura central de diaminopirazol. La ruta sintética generalmente comienza con la preparación de intermediarios clave, seguidos de su acoplamiento en condiciones de reacción específicas. Por ejemplo, uno de los pasos implica la reacción de un derivado de pirazol con una amina bajo condiciones controladas de temperatura y pH .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye ampliar las condiciones de reacción, utilizar catalizadores eficientes y emplear técnicas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

GDC-0339 experimenta diversas reacciones químicas, incluida la oxidación, reducción y sustitución. Una reacción notable es la transposición intramolecular catalizada por enzimas citocromo P450, específicamente CYP1A1 .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, reductores y nucleófilos. Las condiciones para estas reacciones a menudo implican temperaturas específicas, niveles de pH y la presencia de catalizadores .

Productos principales

Los productos principales formados a partir de las reacciones de this compound incluyen sus metabolitos, que a menudo se analizan utilizando técnicas como la espectrometría de masas y la resonancia magnética nuclear .

Actividad Biológica

GDC-0339 is a small molecule pan-Pim kinase inhibitor that has been developed primarily for the treatment of multiple myeloma. Its biological activity is characterized by its ability to inhibit the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3, all of which are serine/threonine kinases involved in cell survival and proliferation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions by inhibiting the activity of Pim kinases, which play a crucial role in various cellular processes such as cell cycle regulation and apoptosis. The inhibition of these kinases leads to decreased phosphorylation of key substrates involved in cell survival pathways. Notably, this compound has demonstrated the ability to significantly reduce the phosphorylation of proteins such as BAD and 4EBP1 in multiple myeloma cells, promoting apoptosis and inhibiting tumor growth .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : High oral bioavailability allows for convenient administration.
  • Tolerability : Clinical trials have shown that this compound is well tolerated among patients.
  • Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP1A1. A notable metabolic pathway involves an intramolecular rearrangement that alters its structure without affecting its stereochemistry .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
IC50 (Pim Kinase Inhibition) 7 nmol/L (PIM1), 363 nmol/L (PIM2), 69 nmol/L (PIM3)
Kinetic Parameters kcat=8.4 min1k_{cat}=8.4\text{ min}^{-1}, Km=0.6μMK_m=0.6\mu M
Competitive Inhibition Ki Ki=0.9μMK_i=0.9\mu M
Clinical Trial Response Rate Overall Response Rate (ORR): 8.9% in relapsed/refractory multiple myeloma patients

Preclinical Studies

In preclinical models, this compound has shown significant efficacy against multiple myeloma cell lines such as RPMI8226 and MM.1S. In xenograft mouse models, treatment with this compound resulted in substantial tumor growth inhibition, demonstrating its potential as a therapeutic agent for this malignancy .

Clinical Trials

Clinical evaluations have revealed that this compound can effectively reduce tumor burden in patients with relapsed or refractory multiple myeloma. A notable trial reported an ORR of 8.9%, with a disease control rate significantly higher at 72.2% . Adverse effects were manageable, with thrombocytopenia being the most common.

Propiedades

IUPAC Name

5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVGMQFCYBLTL-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428569-85-0
Record name GDC-0339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428569850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0339
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRJ7DX38T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GDC-0339
Reactant of Route 2
GDC-0339
Reactant of Route 3
GDC-0339
Reactant of Route 4
Reactant of Route 4
GDC-0339
Reactant of Route 5
Reactant of Route 5
GDC-0339
Reactant of Route 6
Reactant of Route 6
GDC-0339

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.